C.I. Direct green 28

Descripción

Propiedades

Número CAS |

6471-09-6 |

|---|---|

Fórmula molecular |

C42H27N10Na3O11S2 |

Peso molecular |

980.8 g/mol |

Nombre IUPAC |

trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C42H30N10O11S2.3Na/c43-36-33(65(61,62)63)20-30(34-35(36)38(55)27-9-5-4-8-26(27)37(34)54)44-24-14-16-29(32(19-24)64(58,59)60)47-42-49-40(45-21-6-2-1-3-7-21)48-41(50-42)46-22-10-12-23(13-11-22)51-52-25-15-17-31(53)28(18-25)39(56)57;;;/h1-20,44,53H,43H2,(H,56,57)(H,58,59,60)(H,61,62,63)(H3,45,46,47,48,49,50);;;/q;3*+1/p-3 |

Clave InChI |

UCVWVXRLJHYZLF-UHFFFAOYSA-K |

SMILES canónico |

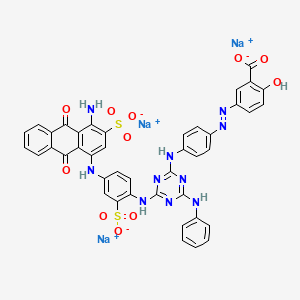

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

C.I. Direct Green 28: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Chemical Properties, Experimental Protocols, and Applications of C.I. Direct Green 28 for Scientific Research and Development.

This document provides a comprehensive technical overview of this compound, a synthetic dye with applications in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical and physical properties, handling, and experimental applications.

Core Chemical and Physical Properties

This compound is a water-soluble dye belonging to the direct dye class, characterized by its affinity for cellulosic fibers. It presents as a green or dark green powder.[1][2] There are discrepancies in the reported molecular formula across different suppliers, which should be considered when conducting stoichiometric calculations.

Table 1: General Chemical Identification

| Property | Value | Source |

|---|---|---|

| C.I. Name | Direct Green 28 | [1][2] |

| C.I. Number | 14155 | [3][4] |

| CAS Number | 6471-09-6 | [1][2][3][4][5] |

| Molecular Formula | C34H27N10Na3O11S2C42H27N10Na3O11S2C42H30N10O11S2 · 3Na | [1][2][3] |

| Molecular Weight | 980.83 g/mol | [1][2] |

| Molecular Structure | Anthraquinone / Single Azo Class | [2] |

| Synonyms | Solophenyl Green 4GE, Direct Fast Green 5GLL, Chlorantine Fast Green 5GLL, Coprantine Green 5GLL, Durazol Green 5G, Helion Green 5GL, Pyrazol Fast Green 5GL, Saturn Green L5G, Solar Green 5GL.[2][3][4] |

| Appearance | Green to dark green powder.[1][2] | |

Table 2: Solubility and Physical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Water Solubility | 12.5 g/L | 80-85 °C | [2] |

| 20 g/L | 90 °C | [2] | |

| Organic Solvent Solubility | Insoluble | Standard Conditions | [6] |

| Odor | Odorless | Standard Conditions |[1] |

Table 3: Fastness and Stability Properties (ISO Standards)

| Property | Rating | Source |

|---|---|---|

| Light Fastness | 5-6 | [2] |

| Acid Resistance | 3 | [2] |

| Alkali Resistance | 3 | [2] |

| Soaping (Fading) | 4 | [2] |

| Soaping (Staining) | 3-4 | [2] |

| Water (Fading) | 3 | [2] |

| Water (Staining) | 4-5 |[2] |

Safety and Handling

This compound is considered harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] It is incompatible with strong oxidizing and reducing agents.[1] When heated to decomposition, it may emit irritating and toxic fumes.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and appropriate clothing, should be worn when handling this chemical.[1] Store in a cool, dry, well-ventilated area in tightly sealed, light-resistant containers.[1]

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and application of this compound.

The synthesis of this compound is a multi-step process involving the sequential condensation and coupling of several chemical intermediates.[2]

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)

-

1-Amino-4-(4-aminophenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

-

4-Nitrobenzenamine

-

2-Hydroxybenzoic acid (Salicylic acid)

-

Aniline

-

Sodium nitrite (for diazotization)

-

Appropriate reducing agent (e.g., sodium sulfide)

-

Sodium carbonate or other base for pH control

Methodology:

-

Diazotization: Prepare a diazonium salt of 4-Nitrobenzenamine by reacting it with sodium nitrite in an acidic solution.

-

First Coupling: Couple the resulting diazonium salt with 2-Hydroxybenzoic acid to form an azo dye intermediate.

-

Reduction: Reduce the nitro group on the azo dye intermediate to an amino group using a suitable reducing agent.

-

Sequential Condensation:

-

React 2,4,6-Trichloro-1,3,5-triazine with 1-Amino-4-(4-aminophenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.

-

React the product from the previous step with the reduced azo dye from step 3.

-

Finally, react the resulting compound with aniline to complete the condensation process.

-

-

Isolation: Isolate the final this compound product through filtration and drying.

Caption: Manufacturing workflow for this compound.

This protocol describes a general method for purifying crude water-soluble dyes like Direct Green 28 to remove colloidal impurities and some inorganic salts.[7]

Materials:

-

Crude this compound

-

Deionized water

-

Water-soluble flocculant (e.g., polyaluminum chloride, chitosan)

-

Filtration apparatus (e.g., Buchner funnel with filter paper) or centrifuge

Methodology:

-

Dissolution: Dissolve the crude dye in deionized water to a concentration of 1-5% by weight. Gentle heating may be applied to aid dissolution.

-

Flocculant Addition: To the aqueous dye solution, add a flocculant. The typical dosage is 0.01 to 1 part by weight of flocculant per 100 parts by weight of the dye.[7]

-

Mixing: Stir the mixture thoroughly to ensure complete interaction between the flocculant and impurities, leading to the formation of flocculated particles.

-

Separation: Separate the flocculated impurities from the dye solution using one of the following methods:

-

Filtration: Pass the solution through a suitable filter medium to retain the solid flocculants.

-

Centrifugation: Centrifuge the mixture to pellet the impurities, then decant the purified dye solution.

-

-

Further Purification (Optional): For higher purity, the resulting solution can be further processed by methods such as salting-out, ultrafiltration, or reverse osmosis to remove remaining water-soluble impurities.[7]

-

Isolation: Isolate the purified dye by evaporating the solvent or by precipitation (salting-out) followed by filtration.

Caption: General workflow for the purification of water-soluble dyes.

This compound is used for dyeing cellulosic fibers such as cotton.[2] The following is a general laboratory-scale protocol for this application.

Materials:

-

This compound

-

Cotton substrate (fabric or yarn)

-

Sodium chloride (NaCl) or Sodium sulfate (Na2SO4) as an electrolyte

-

Deionized water

-

Beakers and a heating source (e.g., hot plate with magnetic stirrer)

Methodology:

-

Dye Bath Preparation: Prepare a dye bath by dissolving a calculated amount of this compound in deionized water. The concentration will depend on the desired shade depth (e.g., 1% on weight of fiber).

-

Substrate Wetting: Thoroughly wet the cotton substrate in deionized water before introducing it to the dye bath.

-

Dyeing Process:

-

Place the wetted cotton substrate into the dye bath at room temperature.

-

Gradually heat the dye bath to near boiling (e.g., 90-95°C) over 30 minutes while stirring continuously.

-

After reaching the target temperature, add a calculated amount of electrolyte (e.g., 10-20 g/L of NaCl) in portions over 15-20 minutes. The electrolyte promotes dye exhaustion onto the fiber.

-

Continue dyeing at this temperature for 45-60 minutes.

-

-

Rinsing and Washing:

-

After dyeing, remove the substrate and rinse it thoroughly with cold water until the water runs clear.

-

Perform a soaping wash by treating the dyed substrate in a hot solution (e.g., 2 g/L soap at 60°C) for 10-15 minutes to remove unfixed dye and improve fastness.

-

Rinse again with hot and then cold water.

-

-

Drying: Squeeze out excess water and air-dry the dyed cotton substrate.

Caption: Logical flow of the direct dyeing process for cotton fibers.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. pschemicals.com [pschemicals.com]

- 4. BESTCHEM Hungária Kft | Providing you the BEST CHEMistry [bestchem.hu]

- 5. This compound | Fluorescent Dye | 6471-09-6 | Invivochem [invivochem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]

An In-depth Technical Guide to C.I. Direct Green 28

This technical guide provides a comprehensive analysis of the molecular structure, chemical properties, synthesis, and toxicological considerations of C.I. Direct Green 28. The information is intended for researchers, scientists, and drug development professionals interested in the chemistry and biological implications of complex azo dyes.

Chemical Identity and Physicochemical Properties

This compound, also known by trade names such as Solophenyl Green 4GE and Direct Fast Green 5GLL, is a polyazo dye belonging to the anthraquinone class[1]. It is utilized in the textile, paper, and leather industries for its ability to dye cellulosic materials directly in a neutral or weakly alkaline medium[1][2]. The dye presents as a dark green powder with moderate solubility in water, which increases with temperature[1][2].

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Green 28 | [1] |

| C.I. Number | 14155 | [1] |

| CAS Number | 6471-09-6 | [1] |

| Molecular Formula | C₄₂H₂₇N₁₀Na₃O₁₁S₂ | [1] |

| Molecular Weight | 980.83 g/mol | [1][3] |

| Appearance | Dark Green Powder | [1] |

| Water Solubility | 12.5 g/L (at 80-85 °C); 20 g/L (at 90 °C) | [1] |

| Light Fastness (ISO) | 5-6 | [1] |

| Soaping Fastness - Fading (ISO) | 4 | [1] |

| Soaping Fastness - Staining (ISO) | 3-4 | [1] |

| Acid Resistance (ISO) | 3 | [1] |

| Alkali Resistance (ISO) | 3 | [1] |

Synthesis and Molecular Structure

The molecular structure of this compound is complex, incorporating both anthraquinone and azo functionalities[1]. Its synthesis is a multi-step condensation process.

The manufacturing of this compound involves the sequential reaction of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) with three distinct aromatic intermediates. The process can be summarized as follows:

-

Condensation with 1-Amino-4-(4-aminophenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.

-

Condensation with the restored product of a coupling reaction between diazotized 4-Nitrobenzenamine and 2-Hydroxybenzoic acid.

-

Final condensation with aniline[1].

This sequential synthesis builds a large, conjugated molecule responsible for its green color and affinity for cellulose fibers.

Experimental Protocols for Structural Analysis

A generalized workflow for the comprehensive analysis of an azo dye like this compound is presented below. This multi-faceted approach ensures a thorough structural and chemical characterization.

-

UV-Visible (UV-Vis) Spectrophotometry:

-

Objective: To determine the maximum absorption wavelength (λmax) and quantify the dye concentration based on the Beer-Lambert law.

-

Protocol: Prepare a series of standard solutions of the dye in a suitable solvent (e.g., deionized water). Record the absorption spectrum for each concentration over a wavelength range of 200-800 nm using a dual-beam spectrophotometer. The presence of multiple peaks in the visible and UV regions can be attributed to the chromophoric azo bonds and aromatic moieties, respectively[4].

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the principal functional groups within the molecule.

-

Protocol: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the solid dye sample. Acquire the spectrum in the 4000-400 cm⁻¹ range. Characteristic peaks for azo groups (-N=N-), sulfonate groups (-SO₃⁻), amine groups (-NH-), and carbonyls (C=O) from the anthraquinone structure would be expected[5][6].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Protocol: Dissolve a precisely weighed sample in a deuterated solvent (e.g., DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C spectra on a high-field NMR spectrometer. The complex aromatic regions of the spectra would require advanced 2D NMR techniques (e.g., COSY, HSQC) for full assignment[5][6].

-

Toxicological Profile and Metabolism

As a large, water-soluble, sulfonated molecule, this compound itself has low membrane permeability. However, its toxicological profile is of interest to drug development professionals due to its classification as an azo dye, many of which can be metabolized into potentially harmful aromatic amines[7].

The primary toxicological concern for many azo dyes is the reductive cleavage of the azo linkage (-N=N-) by azoreductase enzymes produced by intestinal microbiota[8][9][10]. This anaerobic process can release the constituent aromatic amines. Although the specific metabolic products of this compound have not been detailed in the available literature, dyes derived from benzidine or its congeners are known to release these compounds upon metabolism[10][11][12]. These aromatic amines can be absorbed in the gut and subsequently undergo metabolic activation in the liver, potentially leading to carcinogenic compounds[10].

According to its Material Safety Data Sheet (MSDS), this compound is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract[3]. Mutagenicity data has been reported, but it is not listed as a carcinogen by major regulatory bodies like IARC or NTP[3]. Standard personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling the powdered dye to minimize exposure[3].

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Dyes [m.chemicalbook.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. worldwidejournals.com [worldwidejournals.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 8. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and 3,3'-dimethoxybenzidine to potentially carcinogenic aromatic amines by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived from Benzidine. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

A Technical Guide to the Research Applications of C.I. Direct Green 28

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Green 28, identified by CAS number 6471-09-6, is an anionic azo dye belonging to the anthraquinone class. While its primary industrial application lies in the dyeing of cellulosic materials such as cotton, paper, and leather, its utility in a research context is predominantly centered on histological staining, specifically for the visualization and quantification of collagen. This technical guide provides an in-depth overview of the known research applications of this compound, with a focus on its role in the widely utilized Sirius Red/Fast Green staining method for collagen analysis. This document consolidates available quantitative data, details experimental protocols, and presents visual workflows to support its application in laboratory settings. Toxicological data are also reviewed to ensure safe handling and interpretation of experimental outcomes.

Chemical and Physical Properties

This compound is a dark green powder with a complex molecular structure. Its key identifiers and properties are summarized in the table below. The dye is soluble in water, a characteristic that is essential for its use in aqueous staining solutions.[1]

| Property | Value | Reference |

| C.I. Name | Direct Green 28 | [1] |

| CAS Number | 6471-09-6 | [1] |

| Molecular Formula | C₄₂H₂₇N₁₀Na₃O₁₁S₂ | [1] |

| Molecular Weight | 980.83 g/mol | [1] |

| Synonyms | Sirius Green F3G, Solophenyl Green 4GE, Direct Fast Green 5GLL | |

| Appearance | Dark green powder | [1] |

| Solubility | Soluble in water | [1] |

Research Applications: Histological Staining of Collagen

The principal research application of a green dye, often referred to as Fast Green FCF or in some contexts as Sirius Green F3G (a synonym for this compound), is in the histological staining of collagen in combination with Sirius Red. This method, commonly known as the Sirius Red/Fast Green staining technique, is a highly specific and sensitive method for differentiating collagenous and non-collagenous proteins in tissue sections and cell cultures.

Principle of the Sirius Red/Fast Green Staining Method

The Sirius Red/Fast Green staining method relies on the differential binding affinities of the two dyes for specific protein structures. Sirius Red, a strong anionic dye, specifically binds to the [Gly-X-Y] repeating helical structure found in fibrillar collagens (types I to V). In contrast, the green dye (Fast Green FCF or a similar green dye) binds to non-collagenous proteins, acting as a counterstain. This differential staining results in collagen fibers appearing red, while other cellular and extracellular matrix components are stained green, providing a stark and quantifiable contrast.

Quantitative Analysis

A significant advantage of the Sirius Red/Fast Green method is its adaptability for quantitative analysis. After staining, the bound dyes can be eluted from the tissue or cell layer, and the absorbance of the eluate can be measured spectrophotometrically.

| Dye | Absorbance Maximum (λmax) | Target Protein |

| Sirius Red | 540 nm | Collagen |

| Fast Green | 605 nm | Non-collagenous proteins |

To accurately quantify collagen, a correction for the spectral overlap of Fast Green at 540 nm is necessary. The corrected absorbance for collagen can be calculated using the following formula:

Corrected OD₅₄₀ = OD₅₄₀ - (0.291 × OD₆₀₅)

Experimental Protocols

The following are detailed protocols for the Sirius Red/Fast Green staining of paraffin-embedded tissue sections and cultured cell layers.

Staining of Paraffin-Embedded Tissue Sections

This protocol is suitable for the analysis of collagen content in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

Sirius Red/Fast Green Staining Solution (0.1% w/v Sirius Red and 0.1% w/v Fast Green in saturated picric acid)

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

Distilled water

-

Dye Extraction Buffer (e.g., 0.2 M NaOH in methanol)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 10 minutes each.

-

Immerse slides in two changes of 100% ethanol for 10 minutes each.

-

Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.

-

Rinse with distilled water for 5 minutes.

-

-

Staining:

-

Place slides in a staining jar containing Sirius Red/Fast Green Staining Solution and incubate for 30-60 minutes at room temperature.

-

-

Washing:

-

Rinse the slides with several changes of distilled water until the water runs clear.

-

-

Microscopic Analysis (Qualitative):

-

Dehydrate the slides through a graded ethanol series and clear in xylene.

-

Mount with a resinous mounting medium.

-

Collagen fibers will appear red, and non-collagenous components will be stained green.

-

-

Dye Elution and Quantification (Quantitative):

-

Air dry the stained slides.

-

Add a defined volume of Dye Extraction Buffer to the tissue section.

-

Gently agitate until the dye is completely eluted.

-

Transfer the eluate to a microplate or cuvette.

-

Read the absorbance at 540 nm and 605 nm using a spectrophotometer.

-

Staining of Cultured Cell Layers

This protocol is adapted for quantifying collagen and non-collagenous proteins in adherent cell cultures.

Materials:

-

Sirius Red/Fast Green Staining Solution

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 95% ethanol/5% glacial acetic acid, cooled)

-

Distilled water

-

Dye Extraction Buffer

Procedure:

-

Cell Culture:

-

Culture cells in multi-well plates to the desired confluency.

-

-

Washing and Fixation:

-

Carefully remove the culture medium and wash the cell layers twice with PBS.

-

Add the fixative solution to each well and incubate for 10 minutes at room temperature.

-

-

Staining:

-

Remove the fixative and wash with PBS.

-

Add the Sirius Red/Fast Green Staining Solution to each well, ensuring the cell layer is completely covered.

-

Incubate for 30 minutes at room temperature.

-

-

Washing:

-

Carefully aspirate the staining solution.

-

Wash the cell layers repeatedly with distilled water until the water runs clear.

-

-

Dye Elution and Quantification:

-

Add a defined volume of Dye Extraction Buffer to each well.

-

Incubate on a shaker until the color is completely eluted from the cell layer.

-

Transfer the eluate to a new microplate.

-

Read the absorbance at 540 nm and 605 nm using a microplate reader.

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

Toxicological Profile

This compound, as with many azo dyes, requires careful handling due to its potential toxicological effects. It is classified as harmful if swallowed and may cause irritation to the skin and eyes. As a benzidine-based dye, there are concerns about its potential carcinogenicity, as some related compounds can be metabolized to toxic aromatic amines.

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause eye irritation. |

| Carcinogenicity | As a benzidine-based azo dye, it is considered a potential carcinogen. |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood to avoid inhalation of the powder.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Signaling Pathways and Other Potential Applications

Currently, there is a lack of published research detailing the effects of this compound on specific cellular signaling pathways. Its primary role in research has been as a histological stain. Furthermore, while it is a colored compound, there is no significant evidence to suggest it possesses fluorescent properties that are utilized for research purposes. The search for fluorescent applications is often confounded by the similarly named "SiriusGFP," a green fluorescent protein.

Conclusion

This compound (CAS 6471-09-6) is a valuable tool for researchers, particularly in the field of connective tissue biology and pathology. Its application in the Sirius Red/Fast Green staining method provides a robust and quantifiable means of assessing collagen deposition in both tissue and cell culture models. While its toxicological profile necessitates careful handling, its utility in histological analysis is well-established. Future research may explore other potential biological activities of this dye, but at present, its role is firmly situated in the realm of specialized histological staining. Researchers employing this dye should be aware of the potential for ambiguity in nomenclature, particularly the interchangeable use of "Fast Green" and "Sirius Green" in the context of collagen staining, and should clearly document the specific dye used in their methodologies.

References

Unveiling the Spectroscopic Signature of C.I. Direct Green 28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Spectral Properties: A Methodological Approach

The key spectral properties of a chromophore like C.I. Direct Green 28 include its absorption maximum (λmax), molar absorptivity (ε), emission maximum (λem), and fluorescence quantum yield (Φf). These parameters are crucial for quantitative analysis and for understanding the photophysical behavior of the dye.

Data Presentation

As specific experimental data for this compound is not available, the following table serves as a template for presenting the spectral properties once determined experimentally. For illustrative purposes, typical ranges for polyazo and anthraquinone-class dyes are provided.

| Spectral Property | Symbol | Typical Value Range (for related dyes) | Unit |

| Absorption Maximum | λmax | 400 - 700 | nm |

| Molar Absorptivity | ε | 10,000 - 100,000 | M⁻¹cm⁻¹ |

| Emission Maximum | λem | 450 - 750 | nm |

| Fluorescence Quantum Yield | Φf | 0.01 - 0.5 | - |

| Solvent | - | (Specify Solvent) | - |

Experimental Protocols

To empower researchers to determine the spectral characteristics of this compound, the following detailed experimental protocols are provided.

Determination of Absorption Spectrum and Molar Absorptivity

The absorption spectrum reveals the wavelengths of light a molecule absorbs. The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a suitable, high-purity solvent (e.g., water, DMSO, or ethanol) to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a range that will yield absorbance values between 0.1 and 1.0.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Sample Measurement: Measure the absorbance of each diluted solution at the determined absorption maximum (λmax).

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear regression of this plot will be equal to the molar absorptivity (assuming a 1 cm path length).

-

Workflow for Molar Absorptivity Determination.

Determination of Fluorescence Emission Spectrum and Quantum Yield

The fluorescence emission spectrum shows the wavelengths of light emitted by the molecule after excitation. The quantum yield is the ratio of photons emitted to photons absorbed.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorescence spectrophotometer. Set the excitation wavelength (typically the λmax determined from the absorption spectrum). Set the emission wavelength range to be scanned.

-

Blank Measurement: Measure the emission spectrum of the pure solvent to identify any background fluorescence.

-

Sample Measurement: Measure the fluorescence emission spectrum of the this compound solution.

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield and similar absorption and emission properties (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Workflow for Fluorescence Quantum Yield Determination.

Signaling Pathways and Logical Relationships

In the context of spectroscopy, there are no biological signaling pathways directly involving this compound. However, the logical relationship in quantitative spectroscopic analysis follows the Beer-Lambert Law.

The Beer-Lambert Law Relationship.

Conclusion

This technical guide provides the necessary framework for researchers to systematically determine the spectral properties of this compound. By following the outlined experimental protocols, scientists can obtain the critical data required for its application in various spectroscopic techniques. The provided diagrams illustrate the logical workflows for these determinations, ensuring a clear and reproducible approach to characterizing this and other similar dyes. The lack of readily available public data for this compound underscores the importance of empirical determination for accurate and reliable scientific research.

C.I. Direct Green 28: A Technical Guide to Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of C.I. Direct Green 28 in common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work.

Core Concepts: Understanding the Solubility of a Direct Dye

This compound is a water-soluble anionic dye belonging to the direct dye class. Its molecular structure, characterized by multiple sulfonate groups, dictates its high polarity and, consequently, its solubility profile. Direct dyes are so named for their ability to be applied directly to cellulosic fibers like cotton from an aqueous solution. This inherent water solubility often translates to limited solubility in less polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported at elevated temperatures. The solubility in common laboratory organic solvents is generally low.

| Solvent | Temperature (°C) | Solubility (g/L) | Notes |

| Water | 80 - 85 | 12.5 | - |

| Water | 90 | 20 | Solubility increases with temperature. |

| Ethanol | Ambient | Sparingly Soluble | Quantitative data not available. Generally considered to have low solubility. |

| Methanol | Ambient | Sparingly Soluble | Quantitative data not available. Generally considered to have low solubility. |

| Acetone | Ambient | Sparingly Soluble | Quantitative data not available. Generally considered to have low solubility. |

| Dimethyl Sulfoxide (DMSO) | Ambient | May dissolve | Often used as a solvent for sparingly soluble compounds. |

| Dimethylformamide (DMF) | Ambient | May dissolve | A polar aprotic solvent that can be effective for some direct dyes. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following established methods are recommended.

Gravimetric Method for Determining Solubility

This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to reach saturation.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully filter the supernatant to remove all undissolved particles. A syringe filter with a membrane pore size of 0.45 µm or smaller is recommended. It is critical to maintain the temperature during filtration to prevent precipitation.

-

-

Determination of Solute Mass:

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the dye.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved dye is the final constant mass of the dish with the residue minus the initial mass of the empty dish.

-

Solubility is calculated by dividing the mass of the dissolved dye by the volume of the filtrate taken.

-

Spectrophotometric Method for Determining Solubility

This indirect method relies on measuring the absorbance of a saturated solution and correlating it to concentration using a calibration curve. It is particularly useful for compounds that absorb light in the UV-Visible range.

Materials:

-

This compound

-

Solvent of interest

-

UV-Visible Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Cuvettes

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the solvent of interest.

-

Scan the solution over a relevant wavelength range to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Measurement and Calculation:

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute an accurately measured volume of the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.

An In-depth Technical Guide to the Safe Laboratory Use of C.I. Direct Green 28

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and toxicological profile of C.I. Direct Green 28 (CAS No. 6471-09-6), a trisazo dye. The information is intended to support risk assessments and ensure safe laboratory practices. While specific experimental data for this compound is limited in the public domain, this document compiles available information and outlines standardized testing protocols relevant to its safety assessment.

Section 1: Chemical and Physical Properties

This compound is a dark green powder. Key identification and property data are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 6471-09-6 |

| Molecular Formula | C₄₂H₂₇N₁₀Na₃O₁₁S₂ |

| Molecular Weight | 980.83 g/mol |

| Appearance | Dark green powder |

| Solubility | Information not available |

Section 2: Hazard Identification and Classification

This compound presents several potential hazards that require careful management in a laboratory setting. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1]

Summary of Hazards:

-

Acute Oral Toxicity: Harmful if swallowed, may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1]

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]

-

Carcinogenicity: The carcinogenic properties of this compound have not been thoroughly investigated. However, some azo dyes can metabolize to aromatic amines, which may be carcinogenic.[2][3]

-

Aquatic Toxicity: Azo dyes can be persistent in the environment and may be harmful to aquatic life.[4]

Section 3: Toxicological Data Summary

Quantitative toxicological data for this compound is not extensively available. The following table summarizes known information and data for related compounds to provide an indication of potential toxicity.

| Endpoint | Species | Result | Classification |

| Acute Oral Toxicity | Rat (inferred) | LD50 > 2000 mg/kg bw (for similar dyes)[5] | Harmful if swallowed |

| Skin Irritation | Rabbit (inferred) | May cause irritation | Skin Irritant |

| Eye Irritation | Rabbit (inferred) | Causes serious eye irritation[6] | Eye Irritant |

| Mutagenicity | S. typhimurium | Reported, but no data available[1] | Data not available |

| Aquatic Toxicity | Daphnia magna | 48-hour EC50: >100 mg/L (for similar dyes) | Harmful to aquatic life |

Section 4: Experimental Protocols for Safety Assessment

While specific experimental reports for this compound are not publicly available, the following sections detail the standardized OECD (Organisation for Economic Co-operation and Development) protocols that are typically used to assess the safety of such chemicals.

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is typically kept constant by adjusting the concentration of the dosing solution.

-

Dose Levels: A sighting study is first conducted with a single animal at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) to determine the appropriate starting dose for the main study. The main study uses a group of five animals per dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Objective: To identify substances that are irritating to the skin.

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional model of the human epidermis, is used.[7]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After incubation, the test substance is removed by washing.

-

The tissue is then transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt. The amount of formazan produced is measured spectrophotometrically.

-

Data Interpretation: The viability of the treated tissue is expressed as a percentage of the negative control. A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).[8]

Objective: To identify substances that can cause serious eye damage.

Methodology:

-

Test System: Freshly isolated bovine corneas are used.[9][10]

-

Procedure:

-

The cornea is mounted in a special holder that creates two chambers, one on the epithelial side and one on the endothelial side.

-

The test substance is applied to the epithelial surface of the cornea for a defined exposure period.

-

-

Endpoints:

-

Data Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance's potential for eye irritation.[12]

Objective: To detect gene mutations induced by a chemical substance.

Methodology:

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used. These strains have mutations that prevent them from synthesizing the amino acid.[13][14][15]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[13][16]

-

Procedure:

-

The bacterial tester strains are exposed to the test substance at various concentrations, with and without S9 mix.

-

The bacteria are then plated on a minimal agar medium that lacks the required amino acid.

-

-

Data Interpretation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]

Objective: To determine the acute lethal toxicity of a substance to fish.

Methodology:

-

Test Species: A standard freshwater fish species, such as the Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[17][18]

-

Procedure:

-

Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.

-

A control group is exposed to water without the test substance.

-

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Interpretation: The concentration that is lethal to 50% of the test fish (LC50) at 96 hours is calculated.[19][20]

Objective: To determine the acute toxicity of a substance to Daphnia.

Methodology:

-

Test Species: Young Daphnia magna (less than 24 hours old) are used.[21][22][23][24]

-

Procedure:

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[21][23]

-

Data Interpretation: The concentration that causes immobilisation in 50% of the daphnids (EC50) at 48 hours is calculated.[21][25]

Section 5: Safe Handling and Storage

Engineering Controls:

-

Work with this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

-

Ensure that an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator for dusts.[1]

Handling Procedures:

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Section 6: Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

-

Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

Section 7: Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.[26][27]

Visualizations

Caption: Logical workflow for hazard identification and risk assessment of this compound.

Caption: Emergency response workflow for exposure to this compound.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial reduction in genotoxicity of Direct Red 28 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. afirm-group.com [afirm-group.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. CI Direct Blue 218 - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. iivs.org [iivs.org]

- 9. Eye irritation: Bovine Corneal Opacity and Permeability (BCOP) assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. iivs.org [iivs.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. inotiv.com [inotiv.com]

- 14. nib.si [nib.si]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 18. eurolab.net [eurolab.net]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. shop.fera.co.uk [shop.fera.co.uk]

- 22. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 23. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 24. biotecnologiebt.it [biotecnologiebt.it]

- 25. oecd.org [oecd.org]

- 26. chemicalbook.com [chemicalbook.com]

- 27. Cyanine Green G Base | C28H22N2O2 | CID 31416 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of C.I. Direct Green 28 Cellulose Binding

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to the cellulose binding mechanism of C.I. Direct Green 28 is limited. This guide synthesizes established principles of direct dye-cellulose interactions and applies them to the known molecular structure of this compound to propose a comprehensive binding model. The experimental protocols provided are established methods for characterizing dye-cellulose interactions and are recommended for the specific study of this compound.

Introduction

This compound is a water-soluble anionic dye belonging to the direct dye class, indicating its inherent affinity for cellulosic substrates like cotton, paper, and viscose.[1] Understanding the molecular interactions that govern this binding is crucial for optimizing dyeing processes, developing novel applications in areas like diagnostics and drug delivery, and ensuring the stability and performance of dyed materials. This technical guide elucidates the core mechanism of this compound binding to cellulose, detailing the involved forces, thermodynamics, and kinetics, and provides standardized experimental protocols for its investigation.

Molecular Structure of this compound

-

Molecular Formula: C₄₂H₂₇N₁₀Na₃O₁₁S₂[1]

-

Key Structural Features: The molecule possesses a complex aromatic structure, likely incorporating multiple azo groups (-N=N-) which contribute to its chromophoric properties. The presence of sulfonic acid groups (-SO₃H) imparts water solubility and provides anionic character in solution. The manufacturing process involves components such as 2,4,6-Trichloro-1,3,5-triazine, 1-Amino-4-(4-aminophenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, and 4-Nitrobenzenamine, suggesting a large, planar molecular architecture.[1] This planarity is a critical factor for high affinity to the linear cellulose polymer.

Core Binding Mechanism: A Multi-faceted Interaction

The binding of this compound to cellulose is a non-covalent adsorption process driven by a combination of intermolecular forces. The overall process, known as substantivity, is governed by the dye's tendency to move from the aqueous phase to the solid cellulose phase.[2]

Principal Driving Forces

The primary forces responsible for the adsorption of this compound onto cellulose are:

-

Hydrogen Bonding: Cellulose is rich in hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. The this compound molecule, with its numerous nitrogen and oxygen atoms, can form multiple hydrogen bonds with the cellulose surface.[3][4][5]

-

Van der Waals Forces: The large, planar aromatic structure of this compound allows for extensive close contact with the flat, ribbon-like cellulose chains. This proximity maximizes the effect of transient dipole-induced dipole interactions, contributing significantly to the overall binding energy.[3][4]

-

Electrostatic Interactions and the Role of Electrolytes: In an aqueous environment, both cellulose and the anionic this compound molecule exhibit a negative surface charge, leading to electrostatic repulsion.[6][7] To overcome this repulsion and facilitate dye adsorption, electrolytes such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are added to the dyebath. The cations from the salt neutralize the negative charge on the cellulose surface, reducing the energy barrier for the dye anion to approach and bind.[6][7][8]

The Role of Dye Aggregation

Direct dyes like this compound have a tendency to form aggregates in aqueous solution. While small aggregates may diffuse into the amorphous regions of the cellulose fiber, larger aggregates can be physically entrapped within the fiber's porous structure, contributing to wash fastness.[2] Temperature plays a crucial role in controlling aggregation; higher temperatures tend to break down aggregates, promoting the diffusion of individual dye molecules into the fiber.[9]

Thermodynamics of Binding

The thermodynamics of this compound binding to cellulose describe the spontaneity and energetic favorability of the process. The key thermodynamic parameters are Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

-

Gibbs Free Energy (ΔG°): A negative ΔG° indicates a spontaneous adsorption process. For direct dyes, the process is generally spontaneous.[10]

-

Enthalpy (ΔH°): The sign of ΔH° indicates whether the process is exothermic (negative) or endothermic (positive). The binding of direct dyes to cellulose is typically an exothermic process, meaning that binding is favored at lower temperatures.

-

Entropy (ΔS°): ΔS° reflects the change in randomness at the solid-liquid interface during adsorption.

These parameters can be determined experimentally by measuring the adsorption equilibrium constant at different temperatures.

Illustrative Quantitative Data for Direct Dye-Cellulose Binding

| Thermodynamic Parameter | Typical Value Range | Significance for Binding |

| ΔG° (kJ/mol) | -5 to -25 | Spontaneous process |

| ΔH° (kJ/mol) | -10 to -50 | Exothermic, favored at lower temperatures |

| ΔS° (J/mol·K) | -20 to 100 | Can be positive or negative depending on the system |

Kinetics of Binding

The kinetics of this compound adsorption onto cellulose describe the rate at which the dye is taken up by the fiber. The overall process can be conceptualized in three steps:

-

Diffusion in Solution: Movement of the dye from the bulk solution to the surface of the cellulose fiber.

-

Adsorption at the Surface: The dye molecules adhere to the external surface of the cellulose.

-

Intra-particle Diffusion: Diffusion of the dye from the surface into the amorphous regions of the cellulose fiber.[6]

The rate of dyeing is influenced by factors such as temperature, dye concentration, electrolyte concentration, and the morphology of the cellulose substrate.[8]

Kinetic Models

The adsorption kinetics can be analyzed using various models, with the pseudo-first-order and pseudo-second-order models being the most common.

| Kinetic Model | Description |

| Pseudo-first-order | Assumes the rate of adsorption is proportional to the number of available binding sites. |

| Pseudo-second-order | Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.[11] |

Experimental Protocols

To quantitatively characterize the binding of this compound to cellulose, the following experimental protocols are recommended.

Determination of Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in solution and the amount of dye adsorbed on the cellulose at a constant temperature.

Methodology:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of dye solutions of varying concentrations by diluting the stock solution.

-

Add a known mass of cellulose (e.g., cotton fabric) to each dye solution in a flask.

-

Add a fixed concentration of an electrolyte (e.g., NaCl).

-

Agitate the flasks in a constant temperature water bath until equilibrium is reached (typically several hours).

-

Measure the final concentration of the dye in each solution using a UV-Vis spectrophotometer at the dye's λmax.

-

Calculate the amount of dye adsorbed onto the cellulose using the mass balance equation.

-

Plot the amount of adsorbed dye per unit mass of cellulose against the equilibrium dye concentration in solution.

-

Fit the data to isotherm models such as the Langmuir and Freundlich models to determine the adsorption capacity and affinity.[12]

Kinetic Studies

Kinetic studies are performed to determine the rate of dye adsorption.

Methodology:

-

Prepare a dye solution of a known initial concentration and add a known mass of cellulose.

-

Maintain the solution at a constant temperature with continuous agitation.

-

At regular time intervals, withdraw a small aliquot of the solution.

-

Measure the dye concentration in the aliquot using a UV-Vis spectrophotometer.

-

Calculate the amount of dye adsorbed at each time point.

-

Plot the amount of adsorbed dye versus time.

-

Fit the kinetic data to pseudo-first-order and pseudo-second-order models to determine the rate constants.[11]

Thermodynamic Studies

Thermodynamic parameters are determined by performing adsorption isotherm experiments at different temperatures.

Methodology:

-

Follow the protocol for determining adsorption isotherms at a minimum of three different temperatures (e.g., 25°C, 40°C, 60°C).

-

From the isotherm data at each temperature, calculate the equilibrium constant (K).

-

Plot ln(K) versus 1/T (Van't Hoff plot).

-

Determine ΔH° and ΔS° from the slope and intercept of the Van't Hoff plot, respectively.

-

Calculate ΔG° at each temperature using the equation: ΔG° = ΔH° - TΔS°.

Spectroscopic Analysis

Spectroscopic techniques can provide insights into the nature of the dye-cellulose interactions.

-

UV-Visible Spectroscopy: Changes in the absorption spectrum of the dye upon binding to cellulose can indicate the formation of dye-fiber complexes.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the vibrational frequencies of the -OH groups of cellulose and functional groups of the dye can provide evidence of hydrogen bonding.[14]

-

X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the elemental composition and chemical state of the dye on the cellulose surface.[15]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Logical relationship of this compound binding to cellulose.

Experimental Workflow

Caption: General experimental workflow for studying dye-cellulose binding.

Conclusion

The binding of this compound to cellulose is a complex process driven by a combination of hydrogen bonding and van der Waals forces, facilitated by the presence of electrolytes to overcome electrostatic repulsion. The large, planar structure of the dye is key to its high substantivity. While specific quantitative data for this compound is not extensively documented, the established principles of direct dyeing and the provided experimental protocols offer a robust framework for its detailed investigation. A thorough understanding of this binding mechanism is essential for the advancement of textile chemistry and the development of novel applications for this versatile dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Principles And Characteristics Of Direct Dyes - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]

- 4. Detailed introduction about direct dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 5. How dyes attach themselves to fabrics [4college.co.uk]

- 6. apparelbranders.com [apparelbranders.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. textileindustry.net [textileindustry.net]

- 9. Temperature Effects Of Direct Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. p2infohouse.org [p2infohouse.org]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Dye-Fiber Interactions → Term [pollution.sustainability-directory.com]

C.I. Direct Green 28: A Scoping Review for Potential Biological Staining Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The use of C.I. Direct Green 28 as a biological stain is not well-documented in publicly available scientific literature. This guide is a comprehensive review of its chemical properties, toxicological profile, and potential, yet unvalidated, applications in biological research, drawing parallels from structurally related compounds and general principles of direct dyes. All protocols are hypothetical and would require significant optimization and validation.

Executive Summary

This compound is a water-soluble anionic dye belonging to the direct dye class, primarily utilized in the textile and paper industries. Its potential as a biological stain is largely unexplored. This document provides a detailed overview of its known chemical and physical properties, summarizes toxicological data, and proposes hypothetical experimental protocols for its use in biological staining based on the characteristics of other direct dyes. Due to the limited specific data, this guide emphasizes the need for extensive validation and safety assessments before any application in a research or drug development setting. The toxicological profile, particularly concerning potential carcinogenicity associated with some direct dyes, warrants significant caution.

Chemical and Physical Properties

This compound is a complex organic molecule. While detailed experimental data on its spectral properties for biological applications are scarce, its fundamental characteristics are summarized below.

| Property | Value | Reference |

| C.I. Name | Direct Green 28 | [1] |

| CAS Number | 6471-09-6 | [1][2] |

| Molecular Formula | C42H27N10Na3O11S2 | [1] |

| Molecular Weight | 980.83 g/mol | [1][2] |

| Appearance | Dark green powder | [1] |

| Solubility | Soluble in water | [3][4] |

Toxicological Profile

The toxicological properties of this compound have not been extensively investigated. However, information from its Material Safety Data Sheet (MSDS) and data on related direct dyes indicate several potential hazards.[2]

Key Toxicological Concerns:

-

Acute Effects: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[2] However, some direct dyes are benzidine-based, which can be metabolized to the known carcinogen benzidine.[5][6] The specific structure of this compound and its metabolic byproducts require further investigation to fully assess this risk.

-

Mutagenicity: Mutagenicity data has been reported, though specifics are not detailed in the available snippets.[2]

Handling Precautions:

Due to the potential hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.

Potential Biological Staining Applications (Hypothetical)

While no established protocols exist for this compound as a biological stain, its properties as a direct dye suggest potential applications in staining cellulose-like materials and potentially other biological structures through non-covalent interactions. Direct dyes are known to bind to substrates via hydrogen bonding, van der Waals forces, and ionic interactions.

Proposed Mechanism of Action

The proposed staining mechanism of this compound would likely involve its planar aromatic regions intercalating with or binding to linear, unbranched polysaccharides or polypeptides. Its sulfonate groups would enhance water solubility and could participate in ionic interactions with positively charged components within tissues.

Caption: Proposed mechanism of this compound binding to biological substrates.

Hypothetical Protocol for Staining Collagen in Paraffin-Embedded Tissues

This protocol is adapted from general staining methods for direct dyes like Sirius Red.[7] Significant optimization would be required.

Materials:

-

This compound

-

Picric acid

-

Distilled water

-

Ethanol (various grades)

-

Xylene

-

Paraffin-embedded tissue sections on slides

-

Coplin jars

Solutions:

-

Picro-Green Solution:

-

Saturated aqueous picric acid

-

This compound (start with 0.1% w/v and optimize)

-

-

Acidified Water:

-

Distilled water with 0.5% acetic acid

-

Workflow:

Caption: Hypothetical workflow for staining tissues with this compound.

Detailed Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 changes, 3 minutes each).

-

Transfer to 70% ethanol (3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Incubate slides in the prepared Picro-Green solution for 1 hour (optimization of time is critical).

-

Rinse briefly in acidified water (2 changes, 10 seconds each).

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a resinous mounting medium.

-

Expected (Hypothetical) Results:

-

Collagen and other birefringent structures: Green

-

Cytoplasm: Pale yellow (from picric acid)

-

Nuclei: Dependent on counterstain, if used.

Future Directions and Recommendations

The potential of this compound as a biological stain can only be determined through rigorous scientific investigation. The following steps are recommended for any researcher or organization interested in exploring its use:

-

Full Toxicological Assessment: Conduct comprehensive studies to determine its cytotoxicity, mutagenicity, and carcinogenicity.

-

Spectroscopic Analysis: Characterize its absorption and emission spectra in various solvents and bound to different biological macromolecules.

-

Protocol Development and Validation: Systematically optimize staining conditions (concentration, pH, incubation time, and counterstains) for various tissue types and target structures.

-

Comparative Studies: Compare its performance against established stains for similar targets (e.g., Masson's Trichrome, Sirius Red for collagen).

Given the current lack of data and potential safety concerns, the use of this compound in a biological context should be approached with extreme caution and is currently best suited for exploratory chemical and biological research rather than established diagnostic or drug development workflows.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. China Direct Green BE Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. sdc.org.uk [sdc.org.uk]

- 6. Bacterial reduction in genotoxicity of Direct Red 28 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stainsfile.com [stainsfile.com]

C.I. Direct Green 28 for Staining Plant Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific protocols and quantitative data for the application of C.I. Direct Green 28 in staining plant cell walls are not extensively documented in publicly available literature. This guide provides a comprehensive overview based on the general principles of direct dyes and their interaction with cellulosic materials, offering a foundational framework for developing and optimizing specific staining protocols.

Introduction

This compound is a water-soluble anionic dye belonging to the azo class of compounds.[1] While its primary applications are in the textile and paper industries for dyeing cotton and other cellulosic fibers, its affinity for cellulose suggests a potential utility in botanical research for the visualization of plant cell walls, which are rich in cellulose.[1] This technical guide outlines the theoretical basis, a proposed experimental protocol, and the potential for quantitative analysis of this compound as a stain for plant cell walls.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. Understanding these properties is crucial for the preparation of staining solutions and for hypothesizing the staining mechanism.

| Property | Value | Reference |

| C.I. Name | Direct Green 28 | [1] |

| C.I. Number | 14155 | [1] |

| CAS Number | 6471-09-6 | [1] |

| Molecular Formula | C₄₂H₂₇N₁₀Na₃O₁₁S₂ | [1] |

| Molecular Weight | 980.83 g/mol | [1] |

| Appearance | Dark green powder | [1] |

| Solubility in Water | 12.5 g/L at 80-85 °C | [1] |

| Molecular Structure | Anthraquinone - Single azo class | [1] |

Proposed Mechanism of Action

The staining of plant cell walls by this compound is hypothesized to occur through the formation of non-covalent interactions, primarily hydrogen bonds and van der Waals forces, between the dye molecules and the cellulose microfibrils of the plant cell wall. The linear and planar structure of direct dyes facilitates their alignment with the linear cellulose polymers. The sulfonic acid groups on the dye molecule likely contribute to its water solubility and may also interact with any available cationic sites within the cell wall matrix.

Caption: Proposed interaction between this compound and cellulose in the plant cell wall.

Proposed Experimental Protocol for Staining Plant Cell Walls

This protocol is a generalized procedure adapted from methods for other direct dyes and should be optimized for specific plant tissues and imaging systems.

Materials

-

This compound (CAS 6471-09-6)

-

Distilled or deionized water

-

Ethanol series (e.g., 50%, 70%, 95%, 100%) for dehydration (optional, for fixed tissues)

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline) (optional)

-

Mounting medium

-

Microscope slides and coverslips

-

Plant tissue of interest

Staining Solution Preparation

-

Prepare a stock solution of 1% (w/v) this compound in distilled water.

-

Gently heat the solution (up to 80°C) to aid dissolution.[1]

-

Allow the solution to cool to room temperature and filter to remove any undissolved particles.

-

Prepare a working staining solution by diluting the stock solution with distilled water. A starting concentration of 0.1% (w/v) is recommended, but the optimal concentration may vary.

Staining Procedure for Fresh Tissue

-

Obtain thin sections of the plant tissue.

-

Wash the sections with distilled water.

-

Immerse the sections in the this compound working solution for 10-30 minutes. Incubation time should be optimized.

-

Rinse the sections with distilled water to remove excess stain.

-

Mount the stained sections on a microscope slide with a suitable mounting medium.

-

Observe under a light microscope.

Staining Procedure for Fixed Tissue

-

Fix the plant tissue in a suitable fixative.

-

Dehydrate the tissue through an ethanol series.

-

Rehydrate the tissue by passing it through a descending ethanol series and finally into distilled water.

-

Follow steps 3-6 from the fresh tissue staining procedure.

Caption: General workflow for staining plant cell walls with this compound.

Potential for Quantitative Analysis

While qualitative visualization is the primary outcome, quantitative analysis of the staining intensity could provide insights into cell wall characteristics. The following parameters could be measured using image analysis software:

| Parameter | Description | Potential Application |

| Stain Intensity | The mean pixel intensity in the green channel within the cell wall region. | Correlate with cellulose density or accessibility. |

| Stained Area | The total area of the image that is positively stained. | Quantify the extent of cell wall material in a given sample. |

| Stain Distribution | The uniformity or pattern of staining along the cell wall. | Investigate variations in cell wall composition or structure. |

Conclusion

This compound presents a potential, cost-effective tool for the visualization of plant cell walls due to its inherent affinity for cellulose. While specific protocols are yet to be established and validated, the theoretical framework and the proposed experimental procedures in this guide offer a starting point for researchers to explore its application. Further studies are required to optimize staining conditions for various plant species and tissues and to validate the quantitative potential of this dye in botanical research.

References

An In-depth Technical Guide on the Interaction of C.I. Direct Green 28 with Polysaccharides

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the physicochemical interactions between the synthetic dye C.I. Direct Green 28 and various polysaccharides. Given the limited direct research on this compound, this guide incorporates data from its structural analogue, Congo Red, to provide a comprehensive overview of potential binding mechanisms, quantitative parameters, and relevant experimental methodologies. This information is intended to serve as a foundational resource for applications in drug delivery, diagnostic assays, and material science.

Core Concepts of Dye-Polysaccharide Interaction

The interaction between direct dyes, such as this compound, and polysaccharides is primarily governed by non-covalent forces. The planar aromatic structures of these dyes facilitate associations with the surfaces of polysaccharides like cellulose, chitin, and amyloid structures. The key molecular interactions involved are:

-

Hydrogen Bonding: The numerous hydroxyl groups on polysaccharides can form hydrogen bonds with the nitrogen and oxygen atoms present in the dye molecule.

-